molecular formula C10H12N4O2 B2757291 4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034555-31-0

4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2757291
CAS No.: 2034555-31-0
M. Wt: 220.232
InChI Key: YBDKCXRJVCCUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method yields the desired pyridopyrimidine derivatives efficiently.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrimidine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of various tyrosine kinases, which play a crucial role in cellular signaling and proliferation . By inhibiting these kinases, the compound can potentially disrupt abnormal cell growth and proliferation, making it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain tyrosine kinases sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

4-(2-hydroxyethylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-14-8(16)3-2-7-9(11-4-5-15)12-6-13-10(7)14/h2-3,6,15H,4-5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDKCXRJVCCUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C(N=CN=C21)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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